Cas no 14387-10-1 (2-(4-Ethylphenyl)acetic acid)

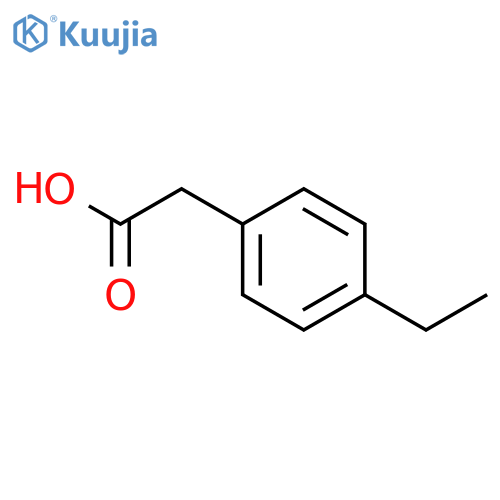

2-(4-Ethylphenyl)acetic acid structure

商品名:2-(4-Ethylphenyl)acetic acid

2-(4-Ethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (4-Ethylphenyl)acetic acid

- 4-ethylBenzeneacetic acid

- 4-ethyl-phenylacetic acid

- Benzeneacetic acid,4-ethyl-

- (4-ethylphenyl)acetic acid(SALTDATA: FREE)

- 2-(4-ethylphenyl)acetic acid

- 2-(4-ethylphenyl)ethanoic acid

- benzeneacetic acid, 4-ethyl-

- (4-Ethyl-phenyl)-acetic acid

- DTXSID30162564

- Essigsaure-[athyl-4-phenyl]-ester

- 14387-10-1

- SCHEMBL156207

- MFCD00605330

- 4-Ethylphenylacetic acid

- BB 0222337

- BS-3885

- CS-0446605

- FT-0683510

- 2-(4-Ethylphenyl)aceticacid

- Z274782844

- EN300-84769

- AKOS000295880

- STL195413

- G41285

- 2-(4-Ethylphenyl)acetic Acid; 4-Ethylphenylacetic Acid; p-Ethylphenylacetic Acid

- DA-20725

- ALBB-012187

- 2-(4-Ethylphenyl)acetic acid

-

- MDL: MFCD00605330

- インチ: InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

- InChIKey: QMBLXRHXCGJOGU-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)CC(=O)O

計算された属性

- せいみつぶんしりょう: 164.08376

- どういたいしつりょう: 164.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.096

- ふってん: 289.2°Cat760mmHg

- フラッシュポイント: 186.4°C

- 屈折率: 1.539

- PSA: 37.3

2-(4-Ethylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-3885-50MG |

(4-ethylphenyl)acetic acid |

14387-10-1 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| eNovation Chemicals LLC | K44363-1g |

2-(4-ethylphenyl)aceticacid |

14387-10-1 | 95% | 1g |

$338 | 2024-05-25 | |

| TRC | E925820-50mg |

(4-Ethylphenyl)acetic Acid |

14387-10-1 | 50mg |

$ 92.00 | 2023-09-07 | ||

| TRC | E925820-100mg |

(4-Ethylphenyl)acetic Acid |

14387-10-1 | 100mg |

$ 133.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | K44363-5g |

2-(4-ethylphenyl)aceticacid |

14387-10-1 | 95% | 5g |

$985 | 2024-05-25 | |

| Enamine | EN300-84769-0.5g |

2-(4-ethylphenyl)acetic acid |

14387-10-1 | 95% | 0.5g |

$210.0 | 2024-05-21 | |

| Enamine | EN300-84769-0.25g |

2-(4-ethylphenyl)acetic acid |

14387-10-1 | 95% | 0.25g |

$133.0 | 2024-05-21 | |

| Enamine | EN300-84769-10.0g |

2-(4-ethylphenyl)acetic acid |

14387-10-1 | 95% | 10.0g |

$1356.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5789-1G |

2-(4-ethylphenyl)acetic acid |

14387-10-1 | 95% | 1g |

¥ 1,392.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5789-10G |

2-(4-ethylphenyl)acetic acid |

14387-10-1 | 95% | 10g |

¥ 6,322.00 | 2023-03-31 |

2-(4-Ethylphenyl)acetic acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

14387-10-1 (2-(4-Ethylphenyl)acetic acid) 関連製品

- 4476-28-2(4-Isopropylphenylacetic acid)

- 622-47-9(2-(p-tolyl)acetic acid)

- 7325-46-4(1,4-Phenylenediacetic acid)

- 4408-60-0(Mesitylacetic acid)

- 581-96-4(2-Naphthylacetic acid)

- 621-36-3(m-Tolylacetic acid)

- 644-36-0(o-Tolylacetic acid)

- 7500-53-0(2-[2-(carboxymethyl)phenyl]acetic acid)

- 30981-98-7(2-(2,3-Dimethylphenyl)acetic acid)

- 26114-12-5(4-N-PROPYLPHENYLACETIC ACID)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14387-10-1)2-(4-Ethylphenyl)acetic acid

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):166.0/554.0/2442.0

atkchemica

(CAS:14387-10-1)2-(4-Ethylphenyl)acetic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ